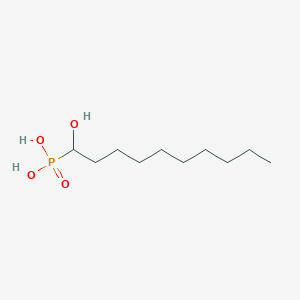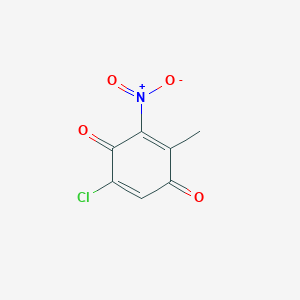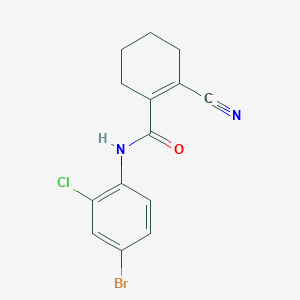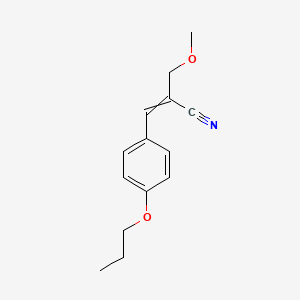![molecular formula C37H42N6O B14375320 2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol CAS No. 89729-32-8](/img/structure/B14375320.png)
2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol is a complex organic compound that features a phenol group substituted with pyridin-2-yl groups This compound is known for its unique structure, which allows it to form stable complexes with various metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diformyl-4-methylphenol with bis(2-pyridyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridin-2-yl groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridin-2-yl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in metal-based drugs.
Industry: The compound is used in the development of advanced materials, such as catalysts and sensors.
Wirkmechanismus
The mechanism of action of 2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol involves its ability to chelate metal ions. The pyridin-2-yl groups and the phenol oxygen atom coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The specific molecular targets and pathways involved depend on the metal ion and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Another ligand used in coordination chemistry, known for forming stable metal complexes.
2,2’6’,2’'-Terpyridine: A well-known tridentate ligand with applications in coordination chemistry and materials science.
2,6-Di(1H-pyrazol-1-yl)pyridine: A ligand with similar coordination properties, often used in the synthesis of metal complexes.
Uniqueness
2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol is unique due to its specific combination of pyridin-2-yl groups and a phenol moiety, which provides a versatile coordination environment for metal ions. This unique structure allows for the formation of highly stable and diverse metal complexes, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
89729-32-8 |
|---|---|
Molekularformel |
C37H42N6O |
Molekulargewicht |
586.8 g/mol |
IUPAC-Name |
2,6-bis[[bis(2-pyridin-2-ylethyl)amino]methyl]-4-methylphenol |
InChI |
InChI=1S/C37H42N6O/c1-30-26-31(28-42(22-14-33-10-2-6-18-38-33)23-15-34-11-3-7-19-39-34)37(44)32(27-30)29-43(24-16-35-12-4-8-20-40-35)25-17-36-13-5-9-21-41-36/h2-13,18-21,26-27,44H,14-17,22-25,28-29H2,1H3 |
InChI-Schlüssel |
OZOBAZQEWNIFLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CN(CCC2=CC=CC=N2)CCC3=CC=CC=N3)O)CN(CCC4=CC=CC=N4)CCC5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)

![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)

![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)

![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)

